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Compound of Interest

Compound Name: 1-(4-Methoxymethylphenyl)ethanol

CAS No.: 66190-31-6

Cat. No.: B3277553

Get Quote

Application Note: 1-(4-Methoxymethylphenyl)ethanol as a Bifunctional Pharmaceutical

Intermediate

Executive Summary
1-(4-Methoxymethylphenyl)ethanol (CAS: 66190-31-6) represents a critical class of

bifunctional aromatic intermediates used in the synthesis of complex pharmaceutical

ingredients (APIs) and functionalized solid-phase supports.[1][2][3] Unlike simple benzylic

alcohols, this molecule possesses two distinct reactive centers: a secondary alcohol capable of

introducing chirality, and a para-methoxymethyl (MOM) ether serving as a masked aldehyde or

robust protecting group.[3]

This guide details the strategic application of 1-(4-Methoxymethylphenyl)ethanol in two high-

value workflows:

Precursor Synthesis for SPPS Resins: Conversion to 4-methoxymethylstyrene for peptide

synthesis supports.[2][3]

Chiral Building Block Generation: Enzymatic kinetic resolution for enantiopure drug scaffolds.
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Chemical Profile & Reactivity Logic
The utility of 1-(4-Methoxymethylphenyl)ethanol lies in its orthogonal reactivity.[1][2] The

methoxymethyl (MOM) ether at the para-position is stable under basic and nucleophilic

conditions but hydrolyzes under specific acidic conditions, allowing it to function as a "latent"

aldehyde or hydroxymethyl group.[3]

Property Specification Application Relevance

CAS Number 66190-31-6 Identity verification.[1][2][3]

Molecular Weight 166.22 g/mol
Stoichiometric calculations.[2]

[3]

Chirality Racemic (±)
Substrate for kinetic resolution.

[2][3]

MOM Stability pH 4–14
Stable to LiAlH4, Grignards,

and weak bases.[2]

MOM Lability pH < 2 (Lewis Acids)
Cleavable with BBr3 or dilute

HCl/MeOH.[2][3]

Strategic Application Pathways
The following diagram illustrates the divergent utility of this intermediate. It serves as a gateway

to both polymer chemistry (for drug delivery/synthesis) and small molecule medicinal chemistry.

[2][3]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3277553/docs?utm_src=pdf-body#using-1-4-methoxymethylphenyl-ethanol-as-a-pharmaceutical-intermediate
https://patents.google.com/patent/CN102898289A/en
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methoxyamphetamine
https://patents.google.com/patent/CN102898289A/en
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methoxyamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methoxyamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methoxyamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methoxyamphetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Methoxyphenamine
https://pubchem.ncbi.nlm.nih.gov/compound/p-Methoxyamphetamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3277553?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Domains

1-(4-Methoxymethylphenyl)ethanol
(Racemic)

Acid-Catalyzed Dehydration
(KHSO4, Heat) -H2O

Enzymatic Kinetic Resolution
(Lipase CAL-B)

 Vinyl Acetate

4-Methoxymethylstyrene
(Monomer)

Cross-linked Polystyrene Resin
(Peptide Synthesis Support)

 Polymerization

(R)-Acetate
(Crystallizable)

(S)-Alcohol
(Chiral API Precursor)

Click to download full resolution via product page

Figure 1: Divergent synthesis pathways. Pathway 1 leads to functionalized resins for solid-

phase peptide synthesis (SPPS).[1][2][3] Pathway 2 yields enantiopure intermediates for

medicinal chemistry.

Protocol A: Synthesis of 4-Methoxymethylstyrene
(Resin Precursor)
Context: The methoxymethyl styrene monomer is a vital building block for "Merrifield-type"

resins used in solid-phase peptide synthesis.[1][2][3] The MOM group provides a chemically

defined anchor point that is less prone to side reactions than chloromethyl groups during

polymerization.[2][3]

Mechanism: Acid-catalyzed dehydration of the benzylic alcohol.[1][2][3] Critical Control Point:

The MOM ether is acid-sensitive.[1][2][3] Strong mineral acids (HCl, H2SO4) will cleave the

ether.[3] Therefore, a solid acid catalyst (KHSO4) and vacuum distillation are used to drive the

equilibrium without destroying the MOM group.

Materials:
1-(4-Methoxymethylphenyl)ethanol (100 g, 0.60 mol)[1][3]

Potassium Bisulfate (KHSO4), fused (1.0 g, 1 wt%)
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p-tert-Butylcatechol (inhibitor, 100 mg)[1][2][3]

Apparatus: Vacuum distillation setup with a short-path condenser.

Step-by-Step Procedure:
Setup: Charge the 1-(4-Methoxymethylphenyl)ethanol and p-tert-butylcatechol into a 250

mL round-bottom flask. Add the fused KHSO4.[2][3]

Dehydration: Connect the flask to the vacuum distillation apparatus. Evacuate the system to

< 5 mmHg.[2][3]

Heating: Slowly heat the oil bath to 160–180°C. The dehydration is endothermic; monitor the

internal temperature.

Distillation: The product, 4-methoxymethylstyrene, will co-distill with the water generated.[2]

[3] Collect the fraction boiling at 90–95°C (at 2 mmHg).

Separation: The distillate will separate into two phases (organic styrene and water).[2][3]

Separate the organic layer immediately.[2][3]

Drying: Dry the organic layer over anhydrous MgSO4 and filter.[2][3]

Yield: Expected yield is 85–90%.

Storage: Store at -20°C with additional inhibitor (10 ppm TBC) to prevent spontaneous

polymerization.

Validation (QC):

1H NMR (CDCl3): Look for the disappearance of the methyl doublet (CH3-CH-OH) at ~1.4

ppm and appearance of vinyl protons (ABX system) at 5.2, 5.7, and 6.7 ppm.[1][3]

Integrity Check: Confirm the singlet at ~3.4 ppm (OCH3) and ~4.4 ppm (benzylic CH2)

remains intact, indicating the MOM ether survived the acid treatment.
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Protocol B: Enzymatic Kinetic Resolution (Chiral
API Synthesis)
Context: Many pharmaceutical targets (e.g., adrenergic agonists) require specific

stereochemistry at the benzylic position.[2] Chemical oxidation followed by asymmetric

reduction is expensive.[2][3] Lipase-catalyzed resolution is a cost-effective alternative for this

substrate.[1][2]

Mechanism:Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of

the alcohol, leaving the (S)-enantiomer unchanged.[1][2][3]

Materials:
1-(4-Methoxymethylphenyl)ethanol (Racemic, 10 mmol)[1][3]

Vinyl Acetate (Acyl donor, 50 mmol)

Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)[1][3]

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).[1][2][3]

Step-by-Step Procedure:
Dissolution: Dissolve the substrate in MTBE (50 mL).

Initiation: Add Vinyl Acetate and the immobilized enzyme.[2][3]

Incubation: Shake the reaction mixture at 30°C at 200 rpm.

Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent:

Hexane/IPA 95:5).

Stop Condition: Stop when the conversion reaches exactly 50% (typically 24–48 hours).[2]

[3]

Filtration: Filter off the enzyme (can be recycled).[2][3]

Separation: Evaporate the solvent. The residue contains (R)-acetate and (S)-alcohol.[1][2]
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Purification: Separate via Flash Chromatography (Silica Gel).

Fraction 1: (R)-1-(4-Methoxymethylphenyl)ethyl acetate (Non-polar).[1][2]

Fraction 2: (S)-1-(4-Methoxymethylphenyl)ethanol (Polar).[1][2]

Data Analysis: The enantiomeric excess (ee) for the remaining (S)-alcohol should exceed 99%

if the reaction is stopped at 50-51% conversion.[1][2][3]

Troubleshooting & Safety
Issue Probable Cause Corrective Action

Low Yield in Dehydration Polymerization in the pot

Increase inhibitor (TBC);

reduce pot temperature;

ensure high vacuum.

MOM Ether Cleavage Acid catalyst too strong/wet

Use fused KHSO4; avoid p-

TsOH; ensure anhydrous

conditions.

Low ee in Resolution Reaction ran too long (>50%)

Stop reaction earlier; reduce

temperature to 20°C to

increase selectivity (E-value).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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